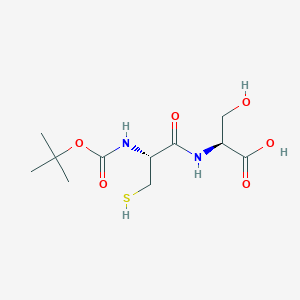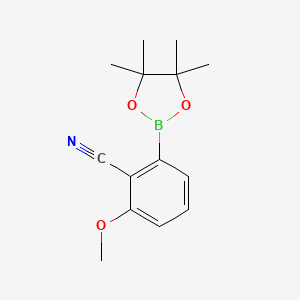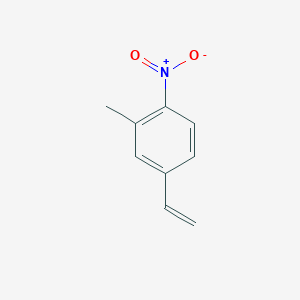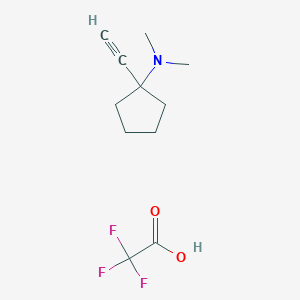
1-ethynyl-N,N-dimethylcyclopentan-1-amine; trifluoroacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-ethynyl-N,N-dimethylcyclopentan-1-amine; trifluoroacetic acid is a compound with the molecular formula C11H16F3NO2 and a molecular weight of 251.25 g/mol It is a salt formed from the combination of 1-ethynyl-N,N-dimethylcyclopentan-1-amine and trifluoroacetic acid
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethynyl-N,N-dimethylcyclopentan-1-amine; trifluoroacetic acid typically involves the reaction of 1-ethynyl-N,N-dimethylcyclopentan-1-amine with trifluoroacetic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions may include specific temperatures, solvents, and catalysts to optimize the yield and purity of the compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process may be optimized for efficiency and cost-effectiveness, with considerations for safety and environmental impact. The compound is typically produced in powder form and stored at room temperature .
Análisis De Reacciones Químicas
Types of Reactions
1-ethynyl-N,N-dimethylcyclopentan-1-amine; trifluoroacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out to modify the compound’s structure and properties.
Substitution: The compound can participate in substitution reactions, where one or more atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce different oxidized derivatives, while substitution reactions may yield various substituted compounds .
Aplicaciones Científicas De Investigación
1-ethynyl-N,N-dimethylcyclopentan-1-amine; trifluoroacetic acid has several scientific research applications, including:
Chemistry: The compound is used as a reagent in various chemical reactions and synthesis processes.
Biology: It may be used in biological studies to investigate its effects on different biological systems.
Medicine: The compound’s potential therapeutic properties are explored in medical research.
Industry: It is used in industrial processes for the production of various chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-ethynyl-N,N-dimethylcyclopentan-1-amine; trifluoroacetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 1-ethynyl-N,N-dimethylcyclopentan-1-amine; trifluoroacetic acid include:
- 1-ethynyl-N,N-dimethylcyclopentanamine
- N,N-dimethylcyclopentan-1-amine
- Trifluoroacetic acid derivatives
Uniqueness
This compound is unique due to its specific combination of functional groups and chemical properties. This uniqueness makes it valuable for specific applications in scientific research and industry .
Propiedades
Fórmula molecular |
C11H16F3NO2 |
|---|---|
Peso molecular |
251.25 g/mol |
Nombre IUPAC |
1-ethynyl-N,N-dimethylcyclopentan-1-amine;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C9H15N.C2HF3O2/c1-4-9(10(2)3)7-5-6-8-9;3-2(4,5)1(6)7/h1H,5-8H2,2-3H3;(H,6,7) |
Clave InChI |
CEMYQGILYIHENC-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1(CCCC1)C#C.C(=O)(C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


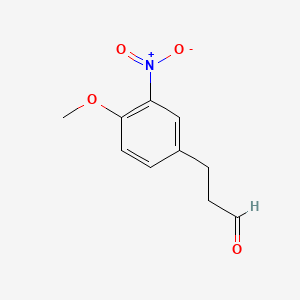

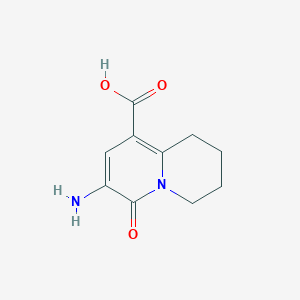

![Methyl 2-isopropyl-5-methyl-1,6-dioxaspiro[2.5]octane-2-carboxylate](/img/structure/B15309529.png)


